4-氯-N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-7-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

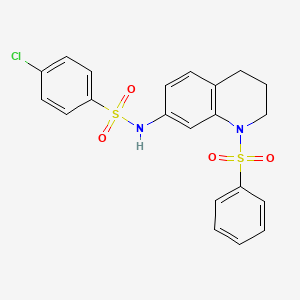

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative known for its multifaceted applications in scientific research. Its complex structure, including both chloro and sulfonamide groups, provides a versatile platform for chemical reactions and biological interactions.

科学研究应用

Chemistry: In chemistry, this compound serves as a building block for creating more complex molecules. Its ability to participate in multiple reaction types makes it valuable for synthetic organic chemistry.

Biology and Medicine: Biologically, this compound is studied for its potential use as a therapeutic agent due to its ability to interact with various biological targets. Its sulfonamide group is particularly significant in enzyme inhibition.

Industry: Industrially, the compound finds applications in the development of dyes, pigments, and as an intermediate in the synthesis of other chemical entities.

准备方法

Synthetic Routes and Reaction Conditions: One common synthetic route involves the reaction of 4-chloroaniline with sulfonyl chloride derivatives in the presence of a base such as triethylamine, followed by cyclization with phenylsulfonyl chloride. The reaction is typically conducted in an organic solvent like dichloromethane under an inert atmosphere to ensure purity and yield.

Industrial Production Methods: For industrial production, the compound can be synthesized via a scalable process involving batch or continuous flow reactors, optimizing parameters like temperature, pressure, and solvent choice to enhance efficiency. Techniques such as crystallization and chromatography are used for purification.

化学反应分析

Types of Reactions: 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution: : Chlorine can be substituted with other functional groups using nucleophiles under mild conditions.

Oxidation and Reduction: : Oxidizing agents like potassium permanganate can introduce hydroxyl groups, while reducing agents like sodium borohydride can reduce the sulfone group.

Substitution reactions often use reagents like sodium ethoxide or potassium carbonate.

Oxidation requires strong oxidizers under acidic or neutral conditions.

Reduction typically involves metal hydrides under anhydrous conditions.

Major Products: Major products include derivatives with modified functional groups which can be further used in medicinal chemistry and material science.

作用机制

The compound’s mechanism of action is tied to its ability to inhibit certain enzymes by mimicking the natural substrate of the enzyme. The presence of the sulfonamide group allows it to bind effectively to the enzyme’s active site, preventing the enzyme from performing its usual function.

相似化合物的比较

Similar compounds include:

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-3-yl)benzenesulfonamide: : Similar but differs in the position of functional groups which can alter biological activity.

N-(4-chlorophenyl)-N'-(1,2,3,4-tetrahydroquinolin-7-yl)sulfonamide: : A close structural analogue used in similar applications but may exhibit different reactivity and bioactivity profiles.

Its uniqueness lies in the specific arrangement of functional groups that provide a distinct reactivity pattern and interaction with biological targets.

生物活性

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide , a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₁₅H₁₄ClN₃O₄S₂

- Molecular Weight : 393.87 g/mol

- CAS Number : 847170-51-8

This compound features a chloro group and sulfonamide functionality, which are crucial for its biological activity.

Inhibition of RORγt

Recent studies have indicated that derivatives of tetrahydroquinoline, including this compound, act as inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a critical regulator of Th17 cell differentiation, which plays a significant role in autoimmune diseases such as psoriasis and rheumatoid arthritis.

In vitro studies demonstrated that the compound effectively suppresses IL-17 release from human T-helper 17 cells, indicating its potential in treating autoimmune conditions .

Antimicrobial Activity

Preliminary investigations suggest that the compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, although specific mechanisms remain to be elucidated. The sulfonamide group is known for its role in inhibiting bacterial folic acid synthesis, contributing to its antimicrobial effects.

Table 1: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| RORγt Inhibition | Suppression of IL-17 | |

| Antimicrobial Properties | Effective against bacteria | |

| Cytotoxicity in Cancer Cells | Induced apoptosis |

Case Studies

- RORγt Inhibition in Autoimmune Diseases : In a study involving mouse models of psoriasis and rheumatoid arthritis, administration of the compound resulted in significant reduction of disease severity and inflammatory markers. The compound exhibited superior bioavailability compared to earlier compounds like GSK2981278 .

- Antimicrobial Efficacy : A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antibacterial agent .

Pharmacokinetics

Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability rate exceeding 48% in animal models. This positions it as a promising candidate for further development in therapeutic applications targeting Th17-mediated diseases .

Safety Profile

Toxicological evaluations have shown that the compound exhibits low toxicity levels in standard assays. No significant adverse effects were noted during chronic administration in animal studies, highlighting its potential safety for clinical use .

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-chlorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4S2/c22-17-9-12-19(13-10-17)29(25,26)23-18-11-8-16-5-4-14-24(21(16)15-18)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJBMODIVNJRLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。